molecular formula C16H19N3O5S2 B3309485 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide CAS No. 941977-65-7

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide

Cat. No.: B3309485
CAS No.: 941977-65-7
M. Wt: 397.5 g/mol
InChI Key: KGSPGNOIZVFXBI-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a nitrobenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and catalysts such as ytterbium(III) triflate, with microwave-dielectric heating to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c20-19(21)13-3-1-4-14(11-13)26(22,23)17-12-15(16-5-2-10-25-16)18-6-8-24-9-7-18/h1-5,10-11,15,17H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSPGNOIZVFXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide
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N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzene-1-sulfonamide

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